L-(+)-Tartaric acid
Overview
Description
Mechanism of Action
Target of Action
Unfortunately, there is limited information available on the specific primary targets of (+)-L-Tartaric acid. This compound is a naturally occurring organic acid that is found in many plants, particularly grapes, and is one of the main acids found in wine. It is often used in food and beverage applications for its sour taste and antioxidant properties .
Mode of Action
As an organic acid, it may interact with various biological systems by donating protons (h+ ions), which can influence ph levels and potentially affect various biochemical reactions .
Biochemical Pathways
They can also influence the activity of enzymes and other proteins by altering the pH of the local environment .
Pharmacokinetics
The pharmacokinetics of (+)-L-Tartaric acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well studied. As a water-soluble compound, it is expected to be readily absorbed and distributed throughout the body. It is likely metabolized and excreted through normal physiological processes .
Result of Action
As an antioxidant, it may help to neutralize harmful free radicals and reduce oxidative stress, which could have various beneficial effects at the cellular level .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of (+)-L-Tartaric acid. For example, its ability to donate protons (and thus act as an acid) can be influenced by the pH of the environment. Similarly, temperature can affect the rate of chemical reactions involving (+)-L-Tartaric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-(+)-Tartaric acid can be synthesized through several methods. One common synthetic route involves the oxidation of maleic anhydride using a composite oxidant of potassium iodate and iodine in the presence of a catalyst . The reaction is followed by hydrolysis in the presence of a strong acid to yield this compound . Another method involves the sol-gel process, where this compound is used as a gel initiator to prepare ZrO2 aerogels .
Industrial Production Methods: Industrially, this compound is primarily obtained as a byproduct of the wine-making process. During fermentation, potassium bitartrate precipitates out of the wine and is collected. This precipitate is then purified to produce this compound . The industrial process is efficient and leverages the natural occurrence of tartaric acid in grapes.
Chemical Reactions Analysis
Types of Reactions: L-(+)-Tartaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form metatartaric acid when heated between 170-180°C.
Reduction: It can be reduced to form derivatives such as dihydroxysuccinic acid.
Substitution: this compound reacts with bases like sodium hydroxide to form sodium tartrate.
Major Products:
Metatartaric acid: Formed through isomerization upon heating.
Sodium tartrate: Formed through reaction with sodium hydroxide.
Scientific Research Applications
L-(+)-Tartaric acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
L-(+)-Tartaric acid is unique due to its optical activity and its role in the discovery of chirality. Similar compounds include:
D-Tartaric acid: The enantiomer of this compound, possessing opposite optical rotation.
Dthis compound: A racemic mixture of L- and D-Tartaric acid, which is optically inactive.
Meso-Tartaric acid: An optically inactive diastereomer with distinct physical properties.
This compound stands out due to its natural occurrence and its extensive use in various industries, making it a compound of significant interest in both scientific research and industrial applications.
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWJPZIEWOKRBE-JCYAYHJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O6, Array, H2C4H4O6 | |
Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | TARTARIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | tartaric acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tartaric_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
132517-61-4 | |
Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132517-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8023632 | |
Record name | L-Tartaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Colourless or translucent crystalline solid or white crystalline powder, Solid; [Merck Index] Colorless or translucent odorless solid; [JECFA] White odorless crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER., colourless or translucent crystals, or a white, fine to granular crystaline powder which is odourless with an acid taste | |
Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | L-Tartaric acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19086 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Tartaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TARTARIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Tartaric acid (+)-, (-)-, (+\/-)-, meso- | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/463/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Flash Point |
210 °C c.c. | |
Record name | TARTARIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
582 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: 1400 (very soluble), soluble in water and alcohol; 1 gm in 0.8 ml water, 1 g in 3 ml 95% alcohol (in ethanol) | |
Record name | Tartaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TARTARIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Tartaric acid (+)-, (-)-, (+\/-)-, meso- | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/463/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
Relative density (water = 1): 1.79 | |
Record name | TARTARIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00000015 [mmHg] | |
Record name | L-Tartaric acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19086 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
87-69-4, 133-37-9 | |
Record name | (+)-Tartaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tartaric acid [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Tartaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-tartaric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09459 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | tartaric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759609 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Tartaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-tartaric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TARTARIC ACID, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J4Z8788N8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TARTARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4888I119H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tartaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TARTARIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Between 168 °C and 170 °C, 169 °C, 206 °C | |
Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Tartaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TARTARIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of L-tartaric acid?
A1: L-Tartaric acid has the molecular formula C4H6O6 and a molecular weight of 150.09 g/mol.
Q2: What spectroscopic techniques are used to characterize L-tartaric acid?
A2: Various techniques are employed, including Infrared (IR) spectroscopy for functional group identification, Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure, and X-ray diffraction (XRD) to determine crystal structures. [, , , ]
Q3: What are the key physicochemical properties of L-tartaric acid relevant to its applications?
A3: L-Tartaric acid is a white crystalline powder, highly soluble in water, and exhibits chirality due to its two chiral centers. It acts as a diprotic acid, readily forming salts like potassium sodium tartrate. [, , ]
Q4: How is L-tartaric acid employed in the food industry?
A4: L-Tartaric acid finds widespread use as an acidulant, antioxidant, and flavor enhancer in food products. Its salts, like potassium sodium tartrate (cream of tartar), are common leavening agents in baking. [, ]
Q5: What is the role of L-tartaric acid in chemical synthesis?
A5: L-Tartaric acid is a valuable chiral building block in organic synthesis, particularly for synthesizing pharmaceuticals and other bioactive compounds. Its derivatives are employed as chiral auxiliaries and ligands in asymmetric catalysis. [, , , , ]
Q6: Can you elaborate on the use of L-tartaric acid in resolving racemic mixtures?
A6: L-Tartaric acid forms diastereomeric salts with racemic amines, facilitating the separation of enantiomers by fractional crystallization. This method has been successfully applied to isolate S-(-)-amlodipine, a calcium channel blocker. [, ]
Q7: How does L-tartaric acid contribute to the production of L-ascorbic acid?
A7: L-Tartaric acid is a key intermediate in the biosynthesis of L-ascorbic acid (vitamin C). Studies have investigated the metabolic and isotopic correlations between D-glucose, L-ascorbic acid, and L-tartaric acid in various organisms. []
Q8: What are the applications of L-tartaric acid in material science?
A8: L-Tartaric acid is used as a structure-directing agent in the synthesis of mesoporous silica materials. These materials have potential applications in drug delivery, catalysis, and separation technologies. [, ]
Q9: Are there any known interactions of L-tartaric acid with drug transporters or metabolizing enzymes?
A10: While L-tartaric acid is a natural metabolite, specific investigations into its interactions with drug transporters or metabolizing enzymes are limited. This area warrants further research, particularly for its derivatives used in pharmaceutical development. [, ]
Q10: What is the environmental impact of L-tartaric acid production and disposal?
A12: Conventional production of L-tartaric acid from grape waste can generate significant byproducts. Research focuses on developing cleaner production processes using biotechnological approaches and efficient waste management strategies. [, ]
Q11: Is L-tartaric acid biodegradable?
A13: Yes, L-tartaric acid is readily biodegradable, making it an environmentally friendly alternative to synthetic compounds in various applications. []
Q12: What are the emerging areas of research related to L-tartaric acid?
A14: Ongoing research explores the development of novel L-tartaric acid derivatives with enhanced functionalities, such as improved solubility, bioavailability, and catalytic activity. [, , , ]
Q13: How does computational chemistry contribute to the understanding and application of L-tartaric acid?
A15: Computational methods are employed to predict the properties of L-tartaric acid derivatives, model their interactions with biological targets, and design novel compounds with improved pharmacological profiles. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.